Superior Catalytic Activity of In Situ-Generated IBS Compared to Modified IBXs
The active catalyst generated from potassium 2-iodo-5-methylbenzenesulfonate, 2-iodoxybenzenesulfonic acid (IBS, 6a), demonstrates significantly higher activity than modified 2-iodoxybenzoic acids (IBXs) in alcohol oxidation [1]. The study directly compared IBS against electron-donating group-substituted IBXs, including 5-Me-IBX, 5-MeO-IBX, and 4,5-Me2-IBX, which were already superior to standard IBX. IBS was found to be 'much more active' than these modified IBXs [1]. This is a direct head-to-head comparison within the same study.
| Evidence Dimension | Catalytic Activity |
|---|---|
| Target Compound Data | IBS (6a) generated from potassium 2-iodo-5-methylbenzenesulfonate |
| Comparator Or Baseline | Modified IBXs (5-Me-IBX, 5-MeO-IBX, 4,5-Me2-IBX) |
| Quantified Difference | IBS was reported as 'much more active' than modified IBXs. |
| Conditions | Oxidation of alcohols with Oxone under nonaqueous conditions (nitromethane, acetonitrile, or ethyl acetate) |
Why This Matters
For procurement, this establishes that the IBS catalyst derived from this specific precursor offers a higher efficiency per mole of iodine, potentially reducing catalyst loading and cost.
- [1] Uyanik, M.; Akakura, M.; Ishihara, K. J. Am. Chem. Soc. 2009, 131, 1, 251–262. View Source
